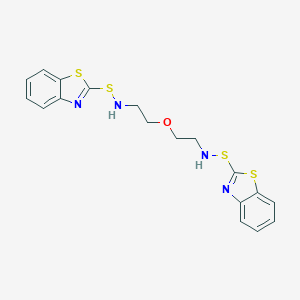
1-Isoquinolin-1-ylmethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isoquinolin-1-ylmethanamine dihydrochloride is a useful research compound. Its molecular formula is C10H12Cl2N2 and its molecular weight is 231.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Isoquinoline derivatives are synthesized through various chemical reactions, demonstrating the versatility of these compounds in chemical synthesis. For instance, the preparation of isoquinolin-1-ylidenes introduced into Rh(I) complexes demonstrates the carbene-like reactivity, showcasing their potential as electronically tunable ligands (Gómez-Bujedo et al., 2007). Similarly, the transformation of trans-4-carboxy-3,4-dihydro-3-phenyl- 1(2H)-isoquinolones to indeno[1,2-c]isoquinolines highlights the methodological advancements in synthesizing complex isoquinoline-based structures with significant pharmacological potential (Xiao & Cushman, 2005).
Biological Activities and Therapeutic Potential
Isoquinoline alkaloids and their synthetic analogs have shown a variety of biological activities, leading to their consideration for therapeutic applications. For instance, nucleic acid-binding isoquinoline alkaloids like berberine and palmatine exhibit potential anticancer properties. These studies have elucidated aspects of their binding, specificity, and energetics, contributing to drug design guidelines (Bhadra & Kumar, 2011). Additionally, compounds like 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride have shown pronounced anti-inflammatory and analgesic effects, underscoring their potential as non-narcotic analgesics in medical practice (Rakhmanova et al., 2022).
Safety and Hazards
According to the Safety Data Sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it’s advised to avoid letting the chemical enter drains .
Mechanism of Action
Target of Action
1-Isoquinolin-1-ylmethanamine dihydrochloride is a versatile building block that can be used for the synthesis of a wide variety of compounds . It is a reagent and specialty chemical, as well as an intermediate or reaction component in the production of pharmaceuticals, agrochemicals, plastics, dyes, and other chemicals . .
Mode of Action
As a building block in chemical synthesis, it likely interacts with its targets through chemical reactions, forming new compounds or intermediates .
Biochemical Pathways
As a chemical reagent, it is involved in various chemical reactions and can potentially affect multiple pathways depending on the specific compounds it is used to synthesize .
Pharmacokinetics
As a chemical reagent, its bioavailability would depend on the specific compounds it is used to synthesize and their respective pharmacokinetic properties .
Result of Action
As a chemical reagent and intermediate, its effects would be determined by the specific compounds it is used to synthesize .
Action Environment
Like other chemical reagents, factors such as temperature, ph, and presence of other chemicals could potentially influence its reactivity and stability .
Properties
IUPAC Name |
isoquinolin-1-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.2ClH/c11-7-10-9-4-2-1-3-8(9)5-6-12-10;;/h1-6H,7,11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZXYJPWXMGVFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482062 |
Source


|
| Record name | 1-isoquinolin-1-ylmethanamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19382-38-8 |
Source


|
| Record name | 1-isoquinolin-1-ylmethanamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(isoquinolin-1-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B100664.png)

![1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]-](/img/structure/B100670.png)


![Cyclohexene, 4-[2-(trichlorosilyl)ethyl]-](/img/structure/B100678.png)


![Benzo[b]thiophene, 3,7-dimethyl-](/img/structure/B100686.png)

![Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium](/img/structure/B100689.png)



